molecular formula C9H10FNO3 B12973396 2-Amino-2-(2-fluoro-3-methoxyphenyl)acetic acid

2-Amino-2-(2-fluoro-3-methoxyphenyl)acetic acid

Cat. No.: B12973396
M. Wt: 199.18 g/mol
InChI Key: NZEWRTHNEAIZDP-UHFFFAOYSA-N
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Description

2-Amino-2-(2-fluoro-3-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H10FNO3 This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-fluoro-3-methoxyphenyl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxybenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a reaction with a suitable amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Carboxylation: The amine is further reacted with a carboxylating agent to introduce the carboxylic acid group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-fluoro-3-methoxyphenyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-Amino-2-(2-fluoro-3-methoxyphenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-fluoro-3-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid: Similar structure but with different substitution pattern on the aromatic ring.

    2-Amino-2-(3-methoxyphenyl)acetic acid: Lacks the fluoro substituent.

    2-Amino-2-(2-methoxyphenyl)acetic acid: Similar structure but without the fluoro group.

Uniqueness

2-Amino-2-(2-fluoro-3-methoxyphenyl)acetic acid is unique due to the presence of both fluoro and methoxy groups on the aromatic ring. This combination of substituents can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

2-amino-2-(2-fluoro-3-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H10FNO3/c1-14-6-4-2-3-5(7(6)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)

InChI Key

NZEWRTHNEAIZDP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1F)C(C(=O)O)N

Origin of Product

United States

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